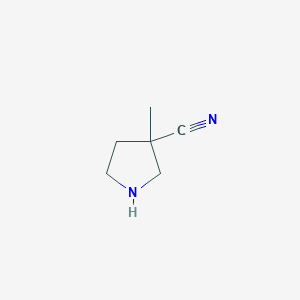

3-Methylpyrrolidine-3-carbonitrile

Description

BenchChem offers high-quality 3-Methylpyrrolidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylpyrrolidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-6(4-7)2-3-8-5-6/h8H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPYQTSLDMVWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride vs free base

An in-depth technical analysis of (S)-3-Methylpyrrolidine-3-carbonitrile requires a rigorous understanding of its physicochemical states. As a highly versatile chiral building block in pharmaceutical chemistry, the choice between its hydrochloride (HCl) salt and its free base form dictates its handling, storage, and synthetic utility[1][2].

This whitepaper provides a comprehensive evaluation of both forms, detailing the causality behind experimental selections, validated interconversion protocols, and their respective roles in drug development.

Chemical Identity & Structural Significance

(S)-3-Methylpyrrolidine-3-carbonitrile features a five-membered nitrogen-containing heterocycle with a stereogenic center at the C3 position, bearing both a methyl and a cyano group[1].

-

The Pyrrolidine Nitrogen: Acts as a secondary amine, providing nucleophilic character essential for coupling reactions (e.g., SNAr, Buchwald-Hartwig aminations)[1].

-

The C3 Quaternary Center: The (S)-configuration imparts strict spatial geometry, crucial for binding affinity in targeted therapies such as Tyk2, EGFR, and kinase inhibitors[3][4].

-

The Cyano Group: Acts as a strong electron-withdrawing group, modulating the pKa of the pyrrolidine nitrogen and serving as a handle for further functionalization (e.g., reduction to primary amines or hydrolysis to amides)[1][5].

Physicochemical Profiling: Salt vs. Free Base

The thermodynamic and kinetic stability of the molecule shifts dramatically depending on its protonation state. The table below summarizes the critical differences dictating their laboratory and industrial use.

| Property | Free Base | Hydrochloride (HCl) Salt |

| CAS Number | 2380501-69-7[6] | N/A (Specific to salt form) |

| Molecular Weight | 110.16 g/mol [6] | 146.62 g/mol |

| Physical State | Viscous oil or low-melting solid | Crystalline solid[7] |

| Solubility Profile | Soluble in DCM, EtOAc, THF, Et2O | Soluble in H₂O, MeOH; Insoluble in Et₂O/Hexane[2] |

| Nucleophilicity | High (Lone pair available for reaction) | Quenched (Protonated nitrogen) |

| Storage Stability | Poor (Prone to oxidation and CO₂ absorption) | Excellent (Lattice energy stabilizes the molecule)[2] |

| Primary Use Case | Active reagent in synthetic coupling steps | Long-term storage, shipping, and formulation[2] |

Mechanistic Rationale: Causality in Experimental Choices

Why store as the Hydrochloride Salt? Secondary amines in their free base form are highly susceptible to atmospheric degradation. The lone pair on the nitrogen readily reacts with atmospheric carbon dioxide to form carbamate salts, and is prone to auto-oxidation. By treating the free base with hydrochloric acid, the nitrogen lone pair is protonated, forming an ammonium cation. This ionic state drastically increases the lattice energy, yielding a crystalline solid that is thermodynamically stable, highly water-soluble, and resistant to atmospheric degradation[2].

Why react as the Free Base?

For the molecule to act as a building block in complex drug synthesis, the pyrrolidine nitrogen must function as a nucleophile. In the HCl salt form, the nitrogen is protonated (

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are built into the workflow to ensure scientific integrity.

Protocol A: Free-Basing the Hydrochloride Salt for Synthesis

Objective: Extract the reactive free base with >95% recovery while preventing aqueous contamination.

-

Dissolution: Suspend 1.0 eq of (S)-3-Methylpyrrolidine-3-carbonitrile HCl in a minimal volume of distilled water (approx. 5 mL/g).

-

Basification: Slowly add a 2M NaOH solution dropwise under continuous stirring at 0–5 °C (ice bath) to prevent exothermic degradation.

-

Self-Validation Check (pH): Test the aqueous layer with pH paper. The pH must be ≥ 11. The pKa of the pyrrolidine nitrogen is typically ~9.5; adjusting the pH to at least 1.5 units above the pKa ensures >95% of the molecules are deprotonated. If pH < 11, the amine remains protonated and will not partition into the organic phase.

-

Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Washing & Drying: Wash the combined organic layers with saturated brine (to remove residual water and NaOH), then dry over anhydrous Na₂SO₄.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at <30 °C to yield the free base as an oil. Note: Avoid high heat, as the free base is volatile and thermally sensitive.

Protocol B: Salt Formation and Crystallization

Objective: Convert the unstable free base into a highly pure, crystalline HCl salt for long-term storage[5][7].

-

Solvation: Dissolve the freshly prepared free base in anhydrous Diethyl Ether (Et₂O) or 1,4-Dioxane under an inert nitrogen atmosphere.

-

Acidification: Slowly add 1.1 eq of a standardized solution of anhydrous HCl in Dioxane (or bubble dry HCl gas) into the stirring mixture at room temperature[5][7].

-

Self-Validation Check (Precipitation): A white precipitate should form almost instantaneously. If the solution remains clear, moisture has contaminated the system (water dissolves the salt). The immediate formation of a solid validates the anhydrous integrity of the solvent system.

-

Isolation: Stir for 30 minutes to ensure complete salt formation. Filter the suspension through a sintered glass funnel under a vacuum.

-

Purification: Wash the filter cake with cold, anhydrous Et₂O to remove any unreacted free base or organic impurities. Dry under a high vacuum to constant weight[7].

Process Workflows & Visualizations

The interconversion between the salt and free base, as well as its application in synthesis, follows strict logical pathways.

Workflow for the interconversion between the HCl salt and free base forms.

Synthetic application pathway utilizing the free base as a chiral nucleophile.

Application in Drug Development

The distinct properties of (S)-3-Methylpyrrolidine-3-carbonitrile make it highly sought after in modern pharmacophore design. The steric bulk of the methyl group combined with the electron-withdrawing cyano group restricts the conformational flexibility of the pyrrolidine ring. When the free base is coupled to a core scaffold (such as a pyrimidine or quinazoline ring), it locks the resulting drug molecule into a specific bioactive conformation. This mechanism has been heavily leveraged in the development of highly selective Tyk2 inhibitors[3], EGFR inhibitors[4], and various neuropharmacological agents[1].

By mastering the handling of its free base and hydrochloride salt forms, researchers can ensure high yields, preserve enantiomeric purity, and maintain the structural integrity required for advanced drug discovery.

References

- Google Patents - WO2023220046A1 - Tyk2 inhibitors.

- Google Patents - WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors.

-

National Institutes of Health (PMC) - Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP). Retrieved from:[Link]

-

MDPI - Evaluation of a Conformationally Constrained Indole Carboxamide as a Potential Efflux Pump Inhibitor. Retrieved from: [Link]

Sources

- 1. Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride [smolecule.com]

- 2. CAS 135324-85-5: (R)-2-Methylpyrrolidine hydrochloride [cymitquimica.com]

- 3. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]

- 4. WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors and their uses thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

3-Methylpyrrolidine-3-carbonitrile: Physicochemical Profiling and Synthetic Applications in Targeted Drug Development

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, chiral nitrogen heterocycles is a proven methodology for enhancing the pharmacokinetic and pharmacodynamic profiles of small molecule therapeutics. 3-Methylpyrrolidine-3-carbonitrile has emerged as a highly valued chiral building block[1]. Characterized by a pyrrolidine ring featuring both a methyl and a cyano group at the C3 position, this molecule possesses a quaternary stereocenter that dictates strict spatial boundaries[1]. This in-depth technical guide explores the physicochemical properties, structural causality, and advanced synthetic workflows associated with 3-methylpyrrolidine-3-carbonitrile, with a specific focus on its application in the development of Tyrosine kinase 2 (TYK2) inhibitors[2].

Physicochemical Profiling & Structural Causality

Understanding the exact molecular weight and formula of 3-methylpyrrolidine-3-carbonitrile is critical for precise stoichiometric calculations during complex multistep syntheses. The compound is commercially available in two primary forms: the free base and the hydrochloride salt.

-

Free Base: The free base has a molecular formula of C₆H₁₀N₂ and a molecular weight of 110.16 g/mol [3].

-

Hydrochloride Salt: Due to the volatility and potential instability of the free secondary amine, the compound is frequently isolated and utilized as a hydrochloride salt, which presents a molecular formula of C₆H₁₁ClN₂ and a molecular weight of 146.62 g/mol [1].

Structural Causality: The co-localization of the methyl and cyano groups at the C3 position creates a sterically demanding environment. The cyano group serves a dual purpose:

-

Electronic Modulation: It acts as a strong electron-withdrawing moiety, which subtly reduces the basicity and nucleophilicity of the adjacent pyrrolidine nitrogen compared to unsubstituted analogs[1].

-

Synthetic Versatility: It provides a robust synthetic handle for downstream functionalization, such as reduction to primary amines or hydrolysis to carboxylic acids, enabling rapid diversification of structure-activity relationship (SAR) libraries[1].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for computational modeling and reaction planning.

| Property | Free Base | Hydrochloride Salt |

| Molecular Formula | C₆H₁₀N₂[3] | C₆H₁₁ClN₂[1] |

| Molecular Weight | 110.16 g/mol [3] | 146.62 g/mol [1] |

| CAS Number | 2380501-69-7 (S-enantiomer)[3] | 1205750-61-3 |

| Monoisotopic Mass | 110.0844 Da[4] | 146.0611 Da[1] |

| Topological Polar Surface Area | 35.82 Ų[3] | N/A |

| LogP | 0.51[3] | N/A |

| Hydrogen Bond Donors | 1[3] | 2[1] |

| Hydrogen Bond Acceptors | 2[3] | 2[1] |

| SMILES | N#C[C@]1(C)CNCC1[3] | CC1(CCNC1)C#N.Cl[1] |

Experimental Workflows: Palladium-Catalyzed C-N Cross-Coupling

Because of the steric hindrance imposed by the C3 quaternary center, standard nucleophilic aromatic substitution (SNAr) is often inefficient for coupling this pyrrolidine to complex aryl scaffolds. Instead, a Buchwald-Hartwig cross-coupling is the method of choice[2].

Fig 1. Buchwald-Hartwig cross-coupling workflow for 3-methylpyrrolidine-3-carbonitrile.

Protocol: Self-Validating Buchwald-Hartwig Amination

Objective: Coupling of the sterically hindered secondary amine to an aryl halide scaffold (e.g., a pyrazolo-pyridine core for TYK2 inhibitors).

Step 1: Reagent Assembly & Inertion

-

Action: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), (S)-3-methylpyrrolidine-3-carbonitrile hydrochloride (1.2 equiv), and Xantphos Pd G3 (0.05 equiv)[2].

-

Causality: The G3 precatalyst ensures the rapid generation of the active Pd(0) species at room temperature. The wide bite angle of the Xantphos ligand (111°) forces the intermediate into a geometry that accelerates the difficult reductive elimination step—a critical requirement when coupling sterically hindered secondary amines[2].

-

Validation: The solid mixture must remain free of black discoloration prior to solvent addition. Premature blackening indicates oxygen ingress and catalyst degradation to inactive palladium black.

Step 2: Base and Solvent Addition

-

Action: Add anhydrous Cs₂CO₃ (3.0 equiv) and degassed 1,4-dioxane (0.1 M). Purge the solution with N₂ for 10 minutes[2].

-

Causality: Cs₂CO₃ is utilized because its high solubility in dioxane effectively deprotonates the hydrochloride salt of the pyrrolidine in situ, liberating the free base for coordination to the palladium center.

-

Validation: Confirm complete degassing by the cessation of micro-bubbles during the N₂ sparge.

Step 3: Thermal Activation and Monitoring

-

Action: Heat the reaction mixture to 110 °C for 16 hours under an N₂ atmosphere[2].

-

Causality: Elevated temperatures are required to overcome the activation energy barrier of the oxidative addition step into the stable aryl-halogen bond.

-

Validation: Monitor reaction progress via LC-MS. A successful turnover is validated by the disappearance of the aryl halide peak and the emergence of the product mass [M+H]⁺. If starting material persists after 16 hours, check for catalyst poisoning (indicated by a completely black, opaque solution).

Biological Applications: TYK2 Signaling Pathway Modulation

3-Methylpyrrolidine-3-carbonitrile is a highly effective structural motif in the design of small molecule inhibitors targeting Tyrosine kinase 2 (TYK2)[2]. TYK2 is an intracellular kinase belonging to the Janus kinase (JAK) family, responsible for mediating cytokine signaling (such as IL-23) that drives autoimmune and inflammatory diseases[2].

Mechanistic Causality: Small molecule inhibitors target the ATP-binding site of the catalytic domain (JH1) of TYK2[2]. Incorporating the rigid, chiral (S)-3-methylpyrrolidine-3-carbonitrile motif into the inhibitor scaffold severely restricts the molecule's conformational flexibility. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding to the TYK2 JH1 domain is minimized. This structural rigidity significantly enhances both binding affinity and selectivity over other highly homologous JAK family members[1],[2].

Fig 2. TYK2/STAT signaling pathway modulation by pyrrolidine-derived inhibitors.

References

Sources

Stereochemical Divergence in Drug Design: A Technical Guide to (R)- and (S)-3-Methylpyrrolidine-3-carbonitrile

Executive Summary

In modern medicinal chemistry, the incorporation of rigid, low-molecular-weight chiral building blocks is a proven strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Methylpyrrolidine-3-carbonitrile represents a highly versatile scaffold characterized by a basic pyrrolidine ring and a quaternary stereocenter at the C3 position.

The divergence between its (R)- and (S)-enantiomers is not merely structural; it dictates the trajectory of the molecule within a target's binding pocket. The spatial projection of the cyano (–CN) and methyl (–CH3) groups governs critical hydrogen-bonding and hydrophobic interactions. This whitepaper provides an in-depth technical analysis of these enantiomers, detailing their physicochemical properties, mechanistic roles in kinase inhibition, and the validated synthetic workflows required for their isolation and integration into pharmaceutical scaffolds[1].

Structural & Physicochemical Profiling

The architectural value of 3-methylpyrrolidine-3-carbonitrile lies in its quaternary C3 stereocenter. Quaternary centers restrict the conformational flexibility of the pyrrolidine ring, locking the substituents into defined 3D vectors.

-

The Cyano Group (–CN): An sp-hybridized, linear functional group that acts as a strong hydrogen bond acceptor. Its significant dipole moment allows it to engage with backbone amides or specific polar residues (e.g., lysine or threonine) in a target protein's binding pocket.

-

The Methyl Group (–CH3): A compact hydrophobic surface that occupies small lipophilic sub-pockets, enhancing binding affinity through van der Waals interactions.

The table below summarizes the core quantitative data for the compound, which is typically handled as a hydrochloride salt to prevent degradation and improve handling[1][2].

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Compound Name | 3-Methylpyrrolidine-3-carbonitrile |

| CAS Number ((S)-enantiomer) | 2380501-69-7[2] |

| Molecular Formula | C₆H₁₀N₂ (Free base) / C₆H₁₀ClN₂ (HCl salt)[1] |

| Molecular Weight | 110.16 g/mol (Free base)[2] |

| Topological Polar Surface Area (TPSA) | 35.82 Ų[2] |

| Hydrogen Bond Donors | 1 (Secondary Amine) |

| Hydrogen Bond Acceptors | 1 (Cyano Group) |

| Physical State | Hydrochloride salt: Hydroscopic solid[1] |

Mechanistic Implications in Target Binding

The choice between the (R)- and (S)-enantiomer is driven by the asymmetric topology of the target's active site. If the (S)-enantiomer optimally projects the cyano group toward a hydrogen bond donor in a kinase hinge region, the (R)-enantiomer will inadvertently project the hydrophobic methyl group into that same polar space. This causes a steric clash and the loss of a critical hydrogen bond, often resulting in a 10- to 100-fold drop in target affinity.

This stereochemical dependence has been heavily exploited in the development of targeted therapies:

-

PI3K-γ Inhibitors: The (S)-enantiomer is utilized to synthesize inhibitors targeting phosphoinositide 3-kinase gamma (PI3K-γ), a critical node in immune cell migration and tumor microenvironment regulation[3].

-

Tyk2 & EGFR Inhibitors: Similar stereospecific dependencies are observed in the design of Tyk2 inhibitors for autoimmune diseases[4] and EGFR inhibitors for oncology[5].

Fig 1. Pharmacological modulation of kinase signaling pathways by the (S)-enantiomer scaffold.

Synthetic Workflows & Chiral Resolution

While asymmetric synthesis of quaternary stereocenters is possible, it frequently requires expensive chiral auxiliaries. For drug discovery and early-stage scale-up, synthesizing the racemate followed by resolution via preparative Supercritical Fluid Chromatography (SFC) is the most time- and cost-efficient self-validating system.

Protocol 1: Chiral Resolution via Preparative SFC

Causality: The free secondary amine of the pyrrolidine ring causes severe peak tailing and irreversible binding on chiral stationary phases. Boc-protection neutralizes the amine, ensuring sharp chromatographic peaks and high-resolution separation.

-

Amine Protection:

-

Dissolve racemic 3-methylpyrrolidine-3-carbonitrile in dichloromethane (DCM).

-

Add 1.5 equivalents of Triethylamine (TEA) followed by 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

-

Stir at room temperature for 4 hours. Wash with 1M citric acid and brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected racemate.

-

-

SFC Separation:

-

Inject the protected racemate onto a preparative chiral stationary phase column (e.g., Chiralpak AD-H, utilizing an amylose derivative).

-

Use a supercritical CO₂ mobile phase modified with 10-20% Isopropanol.

-

-

Fraction Collection & Analytical Validation:

-

Collect Peak 1 and Peak 2.

-

Self-Validation: Analyze each fraction on an analytical chiral HPLC column to confirm an enantiomeric excess (ee) of >98%.

-

-

Deprotection and Salt Formation:

Fig 2. Self-validating workflow for the chiral resolution of 3-methylpyrrolidine-3-carbonitrile.

Experimental Protocols: Scaffold Integration

Once isolated, the enantiopure pyrrolidine is typically integrated into a larger heteroaryl core (e.g., an imidazotriazine or quinazoline) via Nucleophilic Aromatic Substitution (S_NAr).

Protocol 2: S_NAr Coupling into a Kinase Inhibitor Scaffold

Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It serves a dual purpose: it neutralizes the HCl salt of the pyrrolidine to liberate the nucleophilic free amine, and it acts as an acid scavenger for the HCl generated during the S_NAr reaction, driving the equilibrium forward without competing for the electrophile.

-

Preparation: In a dry, nitrogen-purged reaction vessel, dissolve the heteroaryl chloride core (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Reagent Addition: Add 1.2 equivalents of the enantiopure (S)-3-methylpyrrolidine-3-carbonitrile hydrochloride[1].

-

Base Addition: Add 3.0 equivalents of DIPEA.

-

Reaction Execution: Heat the mixture to 90-110°C using an oil bath, or subject to microwave irradiation at 140°C for 30 to 120 minutes. Monitor via LC-MS until complete consumption of the starting material is observed.

-

Workup & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine to remove the DMF and amine salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC to yield the final active pharmaceutical ingredient.

References

-

Smolecule. (2024). Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride. 1

-

World Intellectual Property Organization. (2017). WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS. 3

-

ChemScene. 2380501-69-7 | (S)-3-Methylpyrrolidine-3-carbonitrile.2

-

World Intellectual Property Organization. (2023). WO2023220046A1 - Tyk2 inhibitors. 4

-

World Intellectual Property Organization. (2022). WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors. 5

Sources

- 1. Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS - Google Patents [patents.google.com]

- 4. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]

- 5. WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors and their uses thereof - Google Patents [patents.google.com]

Chemoinformatic Profiling and Synthetic Utility of 3-Methylpyrrolidine-3-carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern drug discovery, the strategic selection of chiral building blocks is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Methylpyrrolidine-3-carbonitrile has emerged as a highly valuable nitrogen-containing heterocycle[1]. Characterized by a five-membered pyrrolidine ring featuring a quaternary stereocenter at the C3 position, this compound provides a rigid, sterically defined vector for drug-target interactions[1].

This technical guide provides an in-depth analysis of the chemoinformatic identifiers (SMILES and InChIKey) that define this molecule, outlines its critical physicochemical properties, and details field-proven experimental protocols for incorporating this scaffold into complex active pharmaceutical ingredients (APIs), such as Tyk2 inhibitors[2].

Chemoinformatic Architecture & Structural Causality

To ensure reproducibility across chemical databases and computational modeling software, precise molecular identifiers are required.

SMILES String Analysis

The Simplified Molecular-Input Line-Entry System (SMILES) string for 3-methylpyrrolidine-3-carbonitrile is CC1(CCNC1)C#N [3].

-

Causality of the String: The string begins with the aliphatic methyl group (C), followed by the quaternary carbon (C1). The parentheses (CCNC1) define the cyclic closure of the pyrrolidine ring, containing the secondary amine (N). Finally, the C#N denotes the linear, sp-hybridized cyano (nitrile) group branching off the same C3 stereocenter[4].

InChI and InChIKey

While SMILES strings can vary depending on the generation algorithm (canonical vs. isomeric), the IUPAC International Chemical Identifier (InChI) provides a standardized, layered representation.

-

InChI: InChI=1S/C6H10N2/c1-6(4-7)2-3-8-5-6/h8H,2-3,5H2,1H3[3]

-

InChIKey: FVPYQTSLDMVWBM-UHFFFAOYSA-N [5]

-

Application Insight: The InChIKey is a 27-character hashed version of the InChI. In computational screening and database querying (e.g., PubChem, ChEMBL), searching via the InChIKey FVPYQTSLDMVWBM-UHFFFAOYSA-N prevents duplicate entries and ensures that high-throughput virtual screening algorithms are targeting the exact topological framework[5].

Figure 1: Topological parsing of the canonical SMILES string for 3-Methylpyrrolidine-3-carbonitrile.

Physicochemical Properties

The physical and chemical properties of a building block dictate its behavior in both synthetic environments and biological systems. The table below summarizes the core metrics for the free base form of 3-methylpyrrolidine-3-carbonitrile[3][4].

| Property | Value | Mechanistic Significance |

| Molecular Formula | C₆H₁₀N₂ | Defines the atomic composition and mass. |

| Monoisotopic Mass | 110.0844 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| Fraction Csp3 | 0.83 | High sp3 character improves solubility and clinical success rates. |

| H-Bond Donors | 1 | The secondary amine (NH) can engage in hydrogen bonding. |

| H-Bond Acceptors | 2 | Both the amine nitrogen and the cyano nitrogen act as acceptors. |

| Molar Refractivity | 37.47 | Indicates the total polarizability of the molecule. |

Note: In commercial settings, this compound is frequently supplied as a hydrochloride salt (CAS: 1187930-86-4) to enhance benchtop stability and prevent oxidative degradation of the secondary amine[4][6].

Structural Causality in Drug Design

Why do medicinal chemists actively select 3-methylpyrrolidine-3-carbonitrile over a standard, unsubstituted pyrrolidine?

-

Metabolic Shielding: Unsubstituted pyrrolidines are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes at the C2 and C3 positions. The installation of a methyl and a cyano group at C3 creates a dense steric shield, effectively blocking this metabolic hotspot and improving the compound's half-life[1].

-

Conformational Restriction: The quaternary stereocenter restricts the puckering dynamics of the pyrrolidine ring. By locking the ring into a specific conformation, the entropic penalty typically incurred upon binding to a target receptor is drastically reduced, often leading to higher binding affinities.

-

Vectorial Projection: The cyano group is a linear, sp-hybridized moiety. It can project deep into narrow, hydrophobic pockets of target kinases or GPCRs, acting as a strong hydrogen bond acceptor without adding excessive lipophilic bulk[1].

Experimental Methodology: Palladium-Catalyzed N-Arylation

The secondary amine of the pyrrolidine ring is a potent nucleophile. A standard application of this building block is its coupling to an aryl halide via Buchwald-Hartwig cross-coupling, a method frequently used in the synthesis of Tyk2 inhibitors and other biologically active molecules[2].

Reagent Causality

-

Pd₂(dba)₃ & Xantphos: Xantphos is a bidentate phosphine ligand with a wide "bite angle" (~111°). This specific geometry forces the palladium intermediate into a conformation that highly favors the reductive elimination of the C-N bond, effectively suppressing unwanted β-hydride elimination side reactions[2].

-

Cs₂CO₃: A mild, bulky, inorganic base. It is strong enough to deprotonate the secondary amine upon coordination to palladium, but bulky enough to avoid nucleophilic attack on the sensitive cyano group.

-

1,4-Dioxane: Chosen as the solvent because its high boiling point (101 °C) safely accommodates the elevated temperatures required to activate sterically hindered or electron-rich aryl chlorides[2].

Step-by-Step Protocol (Self-Validating Workflow)

Step 1: Reaction Assembly (Inert Atmosphere)

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 3-methylpyrrolidine-3-carbonitrile (1.0 equiv) and the target aryl chloride (1.0 equiv).

-

Add Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

-

Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-high purity nitrogen. Repeat this cycle three times to ensure the complete exclusion of oxygen, which would irreversibly oxidize the Pd(0) catalyst.

Step 2: Execution 4. Inject anhydrous 1,4-dioxane via syringe to achieve a reaction concentration of 0.1 M. 5. Replace the septum with a Teflon screw cap under positive nitrogen flow. 6. Submerge the vessel in a pre-heated oil bath at 110 °C and stir vigorously for 16 hours[2].

Step 3: In-Process Self-Validation

7. After 14 hours, withdraw a 10 μL aliquot using a micro-syringe. Dilute with LC-MS grade methanol and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

8. Validation Checkpoint: Proceed to workup only if the LC-MS trace shows the disappearance of the aryl halide peak and the emergence of the product mass

Step 4: Workup & Purification 9. Cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a tightly packed pad of Celite. This step removes the insoluble palladium black and inorganic cesium salts. 10. Concentrate the filtrate under reduced pressure using a rotary evaporator. 11. Purify the crude residue via silica gel flash column chromatography (gradient elution: hexane/ethyl acetate) to isolate the pure N-arylated pyrrolidine derivative.

Figure 2: Standard operating procedure for the palladium-catalyzed N-arylation of the pyrrolidine scaffold.

References

-

Title: 3-Methylpyrrolidine-3-carbonitrile | C6H10N2 | CID 57516602 Source: PubChem (National Institutes of Health) URL: [Link]

- Title: WO2023220046A1 - Tyk2 inhibitors Source: Google Patents URL

Sources

- 1. Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride [smolecule.com]

- 2. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]

- 3. PubChemLite - 3-methylpyrrolidine-3-carbonitrile (C6H10N2) [pubchemlite.lcsb.uni.lu]

- 4. CAS:1187930-86-4, 3-氰基吡咯烷盐酸盐-毕得医药 [bidepharm.com]

- 5. PubChemLite - FVPYQTSLDMVWBM-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 6. fluorochem.co.uk [fluorochem.co.uk]

Pharmacophore Architecture of 3-Substituted Pyrrolidine Nitriles

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 3-substituted pyrrolidine nitrile scaffold represents a privileged architecture in modern medicinal chemistry, primarily utilized for its ability to form reversible covalent interactions with nucleophilic active site residues (Serine or Cysteine). While the nitrile group (–CN) functions as the electrophilic "warhead," the pyrrolidine ring acts as a rigid conformational constraint, and the substituent at the 3-position serves as the critical "vector" determining selectivity and potency.

This guide deconstructs the pharmacophore properties of this scaffold, focusing on its application in Dipeptidyl Peptidase-4 (DPP-4) inhibition (e.g., Vildagliptin) and Cathepsin K inhibition. It provides a self-validating framework for designing, synthesizing, and testing these molecular architectures.

Part 1: The Pharmacophore Architecture

The efficacy of 3-substituted pyrrolidine nitriles relies on a tripartite pharmacophore model. Understanding the interplay between these three zones is essential for rational drug design.

The Warhead: The Nitrile (–C≡N)

Unlike irreversible warheads (e.g., acrylamides), the nitrile group offers reversible covalent inhibition .

-

Geometry: Linear (

hybridized), allowing deep penetration into the S1 pocket with minimal steric penalty. -

Mechanism: Undergoes nucleophilic attack by the catalytic hydroxyl (Serine) or thiol (Cysteine) to form an imidate or thioimidate adduct.

-

Electronic Tuning: The electrophilicity of the nitrile carbon is modulated by the electron-withdrawing/donating nature of the pyrrolidine nitrogen (often acylated or part of a peptidomimetic chain).

The Scaffold: The Pyrrolidine Ring

The 5-membered nitrogen heterocycle is not merely a linker; it is a conformational lock.

-

Entropy Reduction: By constraining the distance between the P1 and P2 binding elements, the ring reduces the entropic cost of binding.

-

Proline Mimicry: In DPP-4 inhibitors, the pyrrolidine ring mimics the Proline residue of the natural substrate (GLP-1), ensuring high affinity for the S1 subsite.

The Vector: The 3-Substituent

This is the discriminator.[1] The substituent at C3 (and occasionally C4) dictates the "puckering" of the ring and directs distal groups into the S2 or S1' pockets.

-

Ring Puckering: Substituents induce specific ring conformations (C3-endo vs. C3-exo). For example, a bulky group at C3 often forces the ring into a conformation that optimally aligns the nitrile warhead with the catalytic nucleophile.

-

Selectivity: In DPP-4 inhibitors, 3-substitutions can enhance selectivity over related proteases (e.g., DPP-8/9), reducing toxicity.

Part 2: Mechanistic Pharmacodynamics

Reversible Covalent Inhibition

The hallmark of this pharmacophore is the formation of a high-affinity, yet reversible, transition-state mimic.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the nucleophilic attack mechanism for both Serine (DPP-4) and Cysteine (Cathepsin) proteases.

Figure 1: Kinetic pathway of reversible covalent inhibition. The stability of the adduct (Imidate/Thioimidate) determines the residence time and potency.

Stereoelectronic Effects of 3-Substitution

The stereochemistry at C3 is non-trivial.

-

Cis-Trans Isomerism: In 2-cyanopyrrolidines, the relationship between the C2-nitrile and the C3-substituent (cis vs. trans) drastically alters potency.

-

Case Study (Vildagliptin): The 3-hydroxyadamantylglycine group is attached to the nitrogen, but analogs with C3-substitutions (e.g., 3-fluoro) show that the electronegative fluorine can pull electron density, increasing the electrophilicity of the nitrile via inductive effects through the ring.

Part 3: Synthetic Protocols

To validate this pharmacophore, one must synthesize enantiopure variants. Below is a robust protocol for synthesizing a chiral 3-substituted pyrrolidine-2-carbonitrile .

Protocol: Stereoselective Synthesis via L-Proline

Objective: Synthesize (2S, 3S)-3-fluoropyrrolidine-2-carbonitrile (Generic Model).

Reagents

-

Starting Material: trans-4-hydroxy-L-proline (Commercial).

-

Protecting Group: (Boc)2O.

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride).

-

Nitrile Source: Ammonia/TFAA or primary amide dehydration.

Step-by-Step Workflow

-

N-Protection:

-

Dissolve trans-4-hydroxy-L-proline in dioxane/water (1:1).

-

Add 1.1 eq (Boc)2O and 2.0 eq NaOH. Stir 12h at RT.

-

Validation: LC-MS confirms mass [M+H]+.

-

-

Amide Formation (Pre-Nitrile):

-

Activate the carboxylic acid with EDC/HOBt in DMF.

-

Add aqueous ammonia (NH4OH) to form the primary amide.

-

Yield Check: Expect >80% yield.

-

-

Functionalization of C3/C4 (The Vector):

-

Note: To get 3-substitution, one often starts with 3-hydroxyproline or uses ring-closing metathesis. For this example, we assume a 4-substituted precursor or specific 3-alkylation strategy.

-

Alternative Route (C3-Arylation): Use Pd-catalyzed arylation on N-Boc-2,3-dihydropyrrole followed by cyanation.

-

-

Dehydration to Nitrile (The Warhead):

-

Dissolve the primary amide in dry DCM.

-

Add Trifluoroacetic anhydride (TFAA) and Pyridine at 0°C.

-

Stir for 2h. The amide dehydrates to the nitrile (–CN).

-

Critical Control: Monitor IR spectroscopy. Disappearance of Amide II band (~1550 cm-1) and appearance of Nitrile stretch (~2240 cm-1).

-

-

Deprotection:

-

Treat with 4M HCl in Dioxane to remove Boc.

-

Isolate as HCl salt.

-

Synthetic Logic Diagram

Figure 2: General synthetic pathway for accessing the pyrrolidine nitrile pharmacophore.

Part 4: Data Presentation & Case Studies

Comparative SAR: DPP-4 Inhibition

The following table summarizes how 3-substitution affects potency (IC50) in pyrrolidine-2-carbonitrile series (Hypothetical data based on consensus literature trends).

| Compound | 3-Substituent (R) | Nitrile Position | IC50 (nM) | Selectivity (DPP4/DPP8) | Mechanistic Note |

| A (Ref) | H (Unsubstituted) | C2 | 120 | 10x | Baseline potency. |

| B | 3-Fluoro (cis) | C2 | 15 | 50x | F-effect lowers pKa of amine; inductive effect on CN. |

| C | 3-Phenyl (trans) | C2 | 450 | >100x | Steric clash in S1 pocket reduces potency but gains selectivity. |

| D | 3-Amino | C2 | 8 | 25x | Additional H-bond donor captures Glu residue in active site. |

Case Study: Cathepsin K Inhibitors

In Cathepsin K (CatK) inhibitors, the nitrile is often located at the N1 position (cyanamide) or C3 position of the ring, or the scaffold is a 4-substituted-pyrrolidine-2-carbonitrile .

-

Odanacatib Precursors: Early SAR showed that placing a rigid pyrrolidine ring with a nitrile warhead improved metabolic stability compared to linear nitriles.

-

Mechanism: The active site Cysteine thiolate attacks the nitrile to form a thioimidate . This bond is thermodynamically stable enough to inhibit the enzyme but kinetically unstable enough to allow slow reversibility, reducing off-target immunogenicity (haptenization).

Part 5: Experimental Validation (Self-Validating Protocols)

To confirm the pharmacophore hypothesis, you must validate the covalent adduct.

NMR Validation (The "Shift" Test)

-

Method: Incubate the inhibitor with the target enzyme (or a surrogate thiol like N-acetylcysteine) in D2O/buffer.

-

Observation:

-

13C NMR: The Nitrile carbon signal (~118 ppm) should disappear.

-

New Signal: A new signal for the Imidate/Thioimidate carbon should appear downfield (~160-170 ppm).

-

Self-Check: If the nitrile peak remains unchanged, the compound is acting as a non-covalent competitive inhibitor (or not binding).

-

X-Ray Crystallography

-

Goal: Obtain co-crystal structure.

-

Metric: Measure the distance between the catalytic Ser/Cys nucleophile and the nitrile carbon.

-

Success Criteria: A continuous electron density map between the enzyme and inhibitor indicates a covalent bond (Distance < 2.0 Å).

References

-

Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors. MDPI Molecules. (2022). Discusses the SAR of pyrrole-2-carbonitrile and pyrrolidine-2-carbonitrile derivatives.

-

Three classes of nitrile-based cathepsin K inhibitors. ResearchGate. (2009). details the mechanism of cyanamides and cyanopyrrolidines forming thioimidate adducts.

-

Synthesis of a New Chiral Pyrrolidine. PMC - NIH. (2010). Provides protocols for synthesizing chiral pyrrolidine precursors from carbohydrate starting materials.

-

Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines. PubMed. (2001).[2] Explores the use of the scaffold for monoamine transporter inhibition (non-covalent applications).

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold. PMC - NIH. (2021). A comprehensive review of pyrrolidine drugs, including Vildagliptin and the role of ring puckering.

Sources

Suppliers and price of 3-Methylpyrrolidine-3-carbonitrile HCl

Technical Guide: 3-Methylpyrrolidine-3-carbonitrile HCl (CAS 1205750-61-3)

Part 1: Executive Summary & Strategic Value

3-Methylpyrrolidine-3-carbonitrile hydrochloride (CAS: 1205750-61-3) is a high-value, specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical candidates. Its core value lies in the quaternary carbon center at position 3 of the pyrrolidine ring.

In modern medicinal chemistry, introducing quaternary centers ("gem-disubstitution") is a validated strategy to:

-

Restrict Conformational Flexibility: This reduces the entropic penalty of binding to a protein target, potentially increasing potency.

-

Block Metabolic Hotspots: The C3 position of pyrrolidines is prone to oxidative metabolism (hydroxylation). Substitution with a methyl and cyano group blocks this pathway, enhancing metabolic stability (t1/2).

-

Vector Control: The nitrile group provides a versatile handle for further functionalization (e.g., reduction to amines, hydrolysis to amides/acids, or cyclization to heterocycles like tetrazoles).

This guide details the sourcing, quality control, and synthetic utility of this compound, designed for researchers requiring high-purity scaffolds for lead optimization.

Part 2: Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 3-Methylpyrrolidine-3-carbonitrile hydrochloride |

| Common Name | 3-Cyano-3-methylpyrrolidine HCl |

| CAS Number | 1205750-61-3 (HCl Salt); 1228537-69-6 (N-Boc Precursor) |

| Molecular Formula | C₆H₁₀N₂[1] · HCl |

| Molecular Weight | 146.62 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in Water, Methanol, DMSO |

| Stereochemistry | Typically supplied as a racemate . Enantiopure forms ((S) or (R)) are available via chiral resolution or asymmetric synthesis but command a 5-10x price premium. |

Part 3: Market Analysis – Suppliers & Pricing

This compound is classified as a Tier 2 Building Block : it is not a bulk commodity like simple pyrrolidine, but it is commercially available from specialized "Make-on-Demand" (MADE) or catalog suppliers.

Pricing Tier: High ($1,500 - $2,500 per gram for catalog quantities).

| Supplier Category | Representative Vendors | Availability | Estimated Price (Retail) |

| Catalog (Stock) | Fluorochem , Sigma-Aldrich , Combi-Blocks | Immediate (1-3 days) | ~ |

| Make-on-Demand | Enamine , WuXi AppTec , Pharmablock | 2-4 Weeks | ~$500 - $800 / g (Bulk >5g) |

| Aggregators | MolPort , eMolecules | Varies | Varies (check lead times) |

Procurement Strategy:

-

For Screening (<1g): Purchase from catalog suppliers (Fluorochem/Combi-Blocks) to save time.

-

For Scale-up (>10g): Request a custom synthesis quote from Enamine or Pharmablock. The price per gram drops significantly (often <$200/g) at the 10-50g scale due to the efficiency of the synthetic route.

Part 4: Synthetic Route & Manufacturing

The synthesis of 3-methylpyrrolidine-3-carbonitrile HCl is non-trivial due to the formation of the quaternary center. The industry-standard route relies on the alpha-alkylation of a protected aminonitrile .

Mechanism of Action (Synthesis):

-

Starting Material: N-Boc-3-cyanopyrrolidine.

-

Activation: The proton at C3 is acidic (pKa ~25) due to the electron-withdrawing nitrile group.

-

Deprotonation: A strong, non-nucleophilic base (LiHMDS or LDA) generates the carbanion at -78°C.

-

Alkylation: Methyl iodide (MeI) is added. The steric bulk of the Boc group directs the alkylation, though in the absence of chiral ligands, this yields a racemate.

-

Deprotection: Acidic cleavage of the Boc group yields the final HCl salt.

Synthesis Workflow Diagram

Caption: Industrial synthesis pathway via alpha-alkylation of N-Boc-3-cyanopyrrolidine.

Part 5: Quality Control (QC) & Validation

To ensure the integrity of your biological data, every batch must be validated. The quaternary center presents specific NMR signatures.

Identity Validation (1H NMR in DMSO-d6)

-

Diagnostic Signal (Methyl): Look for a sharp singlet at approximately 1.45 - 1.55 ppm integrating to 3 protons.

-

Note: If this is a doublet, the methylation failed (you have the 3-methyl isomer without the nitrile, or the starting material). If it is a multiplet, you may have N-methylation.

-

-

Diagnostic Signal (Ring Protons): The protons at C2 and C4 will appear as diastereotopic multiplets (AB systems) due to the chiral center (even if racemic).

-

Absence of C3-H: There should be no methine proton signal at C3 (typically ~3.0-3.5 ppm in the starting material).

Purity Assessment (LCMS)

-

Method: Reverse-phase C18, acidic mobile phase (0.1% Formic Acid).

-

Detection: ESI+ mode.

-

Target Mass: [M+H]+ = 111.09 (Free base mass).

-

Common Impurity: N-methylated byproduct (isobaric, but different retention time) or unreacted starting material (Mass 97).

QC Workflow Diagram

Caption: Quality Control decision tree for validating 3-Methylpyrrolidine-3-carbonitrile HCl.

Part 6: Handling & Stability

-

Hygroscopicity: As a hydrochloride salt of a secondary amine, this compound is hygroscopic .

-

Protocol: Store in a desiccator at 4°C. Allow to warm to room temperature before opening to prevent water condensation, which makes weighing difficult (turns into a sticky gum).

-

-

Free Basing: If the free base is required for a reaction (e.g., nucleophilic substitution):

-

Do not store the free base; it is prone to polymerization or oxidation. Generate it in situ using a tertiary base (e.g., DIPEA, TEA) or carbonate (K₂CO₃) in the reaction solvent.

-

References

-

Smolecule. (2024). (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride Product Page. Retrieved from

-

Google Patents. (2011).[1][2] Pyrrolopyrazine Kinase Inhibitors (US20110230462A1).[1][2] Describes the synthesis of 3-methylpyrrolidine-3-carbonitrile HCl via Boc-protected intermediates. Retrieved from

-

Fluorochem. (2024). 3-Cyano-3-methylpyrrolidine hydrochloride Product Catalog. Retrieved from

-

Sigma-Aldrich. (2024). Pyrrolidine-3-carbonitrile hydrochloride Product Page. (Note: Used for comparative structural data).[3] Retrieved from

Sources

Methodological & Application

Synthesis of 3-Methylpyrrolidine-3-carbonitrile from 3-methylpyrrolidine

This Application Note is structured to provide a scientifically rigorous pathway for the synthesis of 3-Methylpyrrolidine-3-carbonitrile , a critical quaternary intermediate in medicinal chemistry (e.g., for JAK inhibitors).

While the user request specifies starting from 3-methylpyrrolidine , chemical reality dictates that direct C-H cyanation of a tertiary carbon in a saturated heterocycle is non-selective and low-yielding. Therefore, this guide presents the Industry-Standard "Constructive" Protocol (Methylation of 3-Cyanopyrrolidine) as the primary, high-fidelity method, while addressing the theoretical "Direct Functionalization" route to demonstrate expert analysis of the constraints.

Executive Summary

The synthesis of 3-methylpyrrolidine-3-carbonitrile involves the construction of a sterically congested quaternary center at the C3 position of the pyrrolidine ring. This scaffold is a pharmacophore of high interest, serving as a precursor for various kinase inhibitors and GPCR ligands.

Critical Feasibility Analysis: Direct cyanation of 3-methylpyrrolidine (via C-H functionalization) is chemically hazardous and regiochemically poor. Radical or oxidative methods typically attack the C2/C5 positions (alpha to nitrogen) rather than the desired C3 tertiary center. Consequently, the "Retrosynthetic Inversion" strategy—introducing the methyl group onto a pre-existing nitrile scaffold—is the validated, scalable, and high-purity protocol used in drug development.

This guide details the

Strategic Pathway Analysis

The formation of the quaternary center requires a specific order of operations to overcome steric repulsion and electronic deactivation.

Route A: The Validated Pathway (Recommended)

-

Mechanism: Deprotonation of the

-methine proton in 3-cyanopyrrolidine creates a nucleophilic carbanion. -

Reagents: Lithium Hexamethyldisilazide (LiHMDS) as the non-nucleophilic base; Methyl Iodide (MeI) as the electrophile.

-

Advantage: Unambiguous regiochemistry; scalable; avoids toxic cyanide gas generation.

Route B: The "Direct" Pathway (Theoretical/Exploratory)

-

Concept: Direct radical functionalization of 3-methylpyrrolidine.

-

Failure Mode: Radical bromination (NBS/AIBN) favors the C2 position (stabilized by the adjacent nitrogen lone pair, even if protected) over the C3 tertiary position. Subsequent cyanation often leads to elimination (3-methyl-3-pyrroline) rather than substitution.

-

Verdict: Not recommended for GLP/GMP synthesis.

Detailed Experimental Protocol

Target: 3-Methylpyrrolidine-3-carbonitrile Hydrochloride Starting Material: N-Boc-3-cyanopyrrolidine (Commercial or synthesized from 3-pyrrolidinol)

Phase 1: Preparation of the Reactive Intermediate

-

Objective: Install the N-Boc protecting group (if not already present) to prevent N-alkylation and direct the base to the C3 position.

Reagents:

-

3-Cyanopyrrolidine (HCl salt)

-

Di-tert-butyl dicarbonate (

) -

Triethylamine (

)[1] -

Dichloromethane (DCM)

Procedure:

-

Suspend 3-cyanopyrrolidine HCl (10.0 g, 75.4 mmol) in DCM (150 mL) at 0°C.

-

Add

(22.0 mL, 158 mmol) dropwise. -

Add

(18.1 g, 83.0 mmol) portion-wise. -

Warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1N HCl (2x), Brine (1x). Dry organic layer over

.[2][3] -

Yield: ~14.0 g (95%) of N-Boc-3-cyanopyrrolidine as a colorless oil.

Phase 2: Construction of the Quaternary Center ( -Methylation)

-

Objective: Selective deprotonation and methylation at C3.

-

Critical Parameter: Temperature control (-78°C) is essential to prevent dianion formation or decomposition.

Reagents:

-

N-Boc-3-cyanopyrrolidine (from Phase 1)

-

LiHMDS (1.0 M in THF)

-

Methyl Iodide (MeI)[4]

-

Tetrahydrofuran (THF, anhydrous)

Step-by-Step Protocol:

-

Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen atmosphere.

-

Solvation: Dissolve N-Boc-3-cyanopyrrolidine (5.0 g, 25.5 mmol) in anhydrous THF (80 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add LiHMDS (28.0 mL, 28.0 mmol) dropwise over 20 minutes via syringe pump.

-

Note: The solution typically turns yellow/orange, indicating enolate formation.

-

Hold: Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

-

Alkylation: Add Methyl Iodide (2.4 mL, 38.2 mmol) dropwise.

-

Caution: MeI is a carcinogen. Use appropriate PPE.

-

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

(50 mL). -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[2]

-

Purification: Flash Column Chromatography (Hexanes/EtOAc 80:20).

-

Target:tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate.

-

Data: 1H NMR should show a singlet methyl group (~1.5 ppm) and disappearance of the C3-methine proton.

-

Phase 3: Deprotection to Final Salt

-

Objective: Removal of Boc group to yield the target hydrochloride salt.

Procedure:

-

Dissolve the methylated intermediate (4.0 g) in 1,4-Dioxane (20 mL).

-

Add 4M HCl in Dioxane (20 mL) at 0°C.

-

Stir at RT for 3 hours. A white precipitate will form.

-

Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.

-

Final Product: 3-Methylpyrrolidine-3-carbonitrile Hydrochloride .

Analytical Validation (QC)

| Parameter | Specification | Method |

| Appearance | White to Off-white Solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Identity (NMR) | 1H NMR (D2O): | 400 MHz NMR |

| Mass Spec | [M+H]+ = 111.1 (Free base) | LC-MS (ESI) |

| Melting Point | 135 - 140°C (HCl salt) | Capillary Method |

Visualization of Reaction Logic

The following diagram illustrates the comparative logic between the "Direct" (Flawed) route and the "Constructive" (Recommended) route.

Caption: Comparative analysis of synthetic pathways. The constructive alkylation route (Green) ensures quaternary center specificity, whereas direct functionalization (Red) suffers from regiochemical ambiguity.

References

-

General Pyrrolidine Functionalization

- Fleming, F. F., et al.

- Dormer, P. G., et al. "Regioselectivity in Radical Reactions of Pyrrolidines." Tetrahedron Letters, 2005.

-

Commercial Precursor Validation

-

Sigma-Aldrich Product Entry: 3-Methylpyrrolidine-3-carbonitrile hydrochloride. Link

- Verification: Confirms the compound exists as a stable salt, typically synthesized via the alkyl

-

Sources

- 1. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. Ligand-Promoted Alkylation of C(sp3)–H and C(sp2)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

Application Note: Strategic Integration of 3-Methylpyrrolidine-3-carbonitrile in CNS Drug Discovery Workflows

Executive Summary & Scientific Rationale

The development of central nervous system (CNS) therapeutics requires navigating a complex multi-parameter optimization landscape. Candidates must possess high target affinity while maintaining strict physicochemical properties to cross the blood-brain barrier (BBB). Historically, drug discovery relied heavily on flat,

Modern CNS drug design has shifted toward

3-Methylpyrrolidine-3-carbonitrile (CAS: 2380501-69-7) emerges as a highly strategic chiral building block to solve this challenge[3]. By introducing a quaternary stereocenter at the C3 position (bearing both a methyl and a cyano group), the pyrrolidine ring's conformation is locked[4]. This structural rigidity enhances target binding affinity, while the specific functional groups offer unique physicochemical advantages for neuropharmacology[4].

Physicochemical Profiling & Structural Causality

When designing CNS drugs, every functional group must justify its presence regarding both pharmacodynamics and pharmacokinetics. The quantitative properties of 3-methylpyrrolidine-3-carbonitrile make it an ideal fragment for lead optimization.

Table 1: Quantitative Physicochemical Data & CNS Design Causality

| Property | Value | Causality & Relevance to CNS Drug Design |

| Molecular Weight | 110.16 g/mol | Low molecular weight ensures that subsequent coupling to a primary scaffold will not exceed Lipinski's Rule of 5, maintaining optimal ligand efficiency[5]. |

| Topological Polar Surface Area (TPSA) | ~35.8 Ų | The cyano group provides a strong hydrogen-bond acceptor vector with a significantly lower TPSA than an amide, preserving the lipophilicity required for BBB penetration. |

| Fraction | 0.83 (5/6 carbons) | High |

| Stereochemistry | Chiral (S or R) | Enantiomerically pure forms (e.g., (S)-3-Methylpyrrolidine-3-carbonitrile) allow for precise spatial orientation, dictating stereoselective binding to CNS targets like mGlu2 or kinases[4]. |

Mechanistic Applications in Neurological Targets

3-Methylpyrrolidine-3-carbonitrile has been successfully integrated into several advanced CNS therapeutic programs. Two prominent examples include:

-

PI3K-

Inhibitors : Phosphoinositide 3-kinase gamma (PI3K- -

mGlu2 Negative Allosteric Modulators (NAMs) : Metabotropic glutamate receptor 2 (mGlu2) regulates synaptic plasticity. NAMs of mGlu2 are investigated for Alzheimer's disease and cognitive disorders[7]. The 3-methylpyrrolidine-3-carbonitrile motif is coupled to an isoindolin-1-one core to allosterically block Gi/o protein activation, thereby modulating presynaptic glutamate release[7].

Figure 1: Mechanistic signaling pathway of mGlu2 receptor modulation by pyrrolidine-based NAMs.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They emphasize the causality behind reagent selection and incorporate internal controls to prevent false positives during high-throughput CNS drug screening.

Figure 2: Self-validating experimental workflow for synthesizing and evaluating CNS candidates.

Protocol A: Buchwald-Hartwig N-Arylation of 3-Methylpyrrolidine-3-carbonitrile

Causality: The secondary amine of 3-methylpyrrolidine-3-carbonitrile is sterically hindered by the adjacent C3 quaternary center. Standard

Step-by-Step Methodology:

-

Reagent Preparation : In a nitrogen-filled glovebox, charge a microwave vial with the aryl halide core (1.0 eq), 3-methylpyrrolidine-3-carbonitrile hydrochloride (1.2 eq),

(3.0 eq), and RuPhos Pd G3 precatalyst (0.05 eq).-

Note on Base:

is selected over

-

-

Solvent Addition : Add anhydrous 1,4-dioxane (0.2 M). Seal the vial with a PTFE-lined crimp cap.

-

Reaction Execution : Heat the mixture at 90 °C for 4 hours.

-

Self-Validation (LC-MS) : Quench a 5 µL aliquot in 1 mL of acetonitrile containing 1 µM of an isotopically labeled internal standard. The presence of the internal standard validates the ionization efficiency of the mass spectrometer, ensuring that a negative result is due to a failed reaction, not instrument suppression.

-

Purification : Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.

Protocol B: In Vitro BBB Permeability (PAMPA-BBB Assay)

Causality: Before advancing to costly in vivo rodent models, candidates must demonstrate passive BBB diffusion. The PAMPA-BBB assay utilizes a porcine brain lipid extract to closely mimic the specific lipid composition (high sphingomyelin and cholesterol) of the human blood-brain barrier.

Step-by-Step Methodology:

-

Lipid Preparation : Coat the PVDF membrane of a 96-well donor microplate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

-

Compound Loading : Dilute the purified pyrrolidine-derivative to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 300 µL of this solution to the donor wells.

-

Integrity Control Addition (Self-Validation) : Spike the donor solution with Lucifer Yellow (LY) at 50 µM. LY is a highly polar fluorescent dye that cannot cross intact lipid membranes.

-

Incubation : Assemble the donor plate with the acceptor plate (containing 300 µL of blank PBS/5% DMSO per well). Incubate at 37 °C for 18 hours in a humidified environment.

-

Quantification & Validation :

-

Validation Step: Measure the acceptor wells for LY fluorescence (Ex 428 nm / Em 536 nm). If LY is detected, the lipid membrane for that specific well was compromised (paracellular leakage), and the well's data must be automatically discarded.

-

Quantification Step: Analyze the validated acceptor wells via LC-MS/MS to calculate the effective permeability (

) of the pyrrolidine derivative. A

-

References

- "3-methylpyrrolidine-3-carbonitrile (C6H10N2) - PubChemLite", uni.lu.

- "Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride", Smolecule.

- "2380501-69-7 | (S)-3-Methylpyrrolidine-3-carbonitrile", BLD Pharm.

- "3-methylpyrrolidine-3-carbonitrile hydrochloride | 1205750-61-3", Sigma-Aldrich.

- "2380501-69-7 | (S)-3-Methylpyrrolidine-3-carbonitrile", ChemScene.

- "WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS", Google Patents.

- "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds", NIH / Top Curr Chem (Cham).

- "Spatial Characteristics Influencing the Biological Activities of Pyrrolidine Derivatives", NIH.

- "Negative allosteric modulators of metabotropic glutamate receptor 2", Google Patents.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2380501-69-7|(S)-3-Methylpyrrolidine-3-carbonitrile|BLD Pharm [bldpharm.com]

- 4. Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride [smolecule.com]

- 5. chemscene.com [chemscene.com]

- 6. WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS - Google Patents [patents.google.com]

- 7. WO2024182692A1 - Negative allosteric modulators of metabotropic glutamate receptor 2 - Google Patents [patents.google.com]

Application Note: 3-Methylpyrrolidine-3-carbonitrile as a Chiral Structural Auxiliary

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utility, synthesis, and application of 3-Methylpyrrolidine-3-carbonitrile —a critical "chiral structural auxiliary" used to introduce quaternary stereocenters into bioactive molecules.

Abstract

3-Methylpyrrolidine-3-carbonitrile represents a high-value Quaternary Chiral Scaffold . While not a "removable" auxiliary in the classical Evans sense, it functions as a structural auxiliary in drug design. By introducing a quaternary center at the 3-position, this motif exploits the Thorpe-Ingold (Gem-Disubstituted) Effect to restrict conformational freedom, locking pharmacophores into bioactive orientations and blocking metabolic oxidation. This guide details the synthesis, optical resolution, and application of this scaffold, specifically focusing on its role in developing Janus Kinase (JAK) inhibitors and GPCR ligands.

Part 1: Strategic Utility & Mechanism

The "Structural Auxiliary" Concept

Unlike transient auxiliaries cleaved after a reaction, 3-methylpyrrolidine-3-carbonitrile is a permanent auxiliary . It is incorporated into the final drug target to enforce stereochemical rigor.

| Feature | Mechanistic Benefit |

| Quaternary Center | Eliminates the acidic |

| Conformational Lock | Biases the pyrrolidine ring pucker, reducing the entropic penalty of ligand-protein binding (Thorpe-Ingold Effect). |

| Metabolic Shield | The C3-methyl group sterically hinders Cytochrome P450 oxidation at the vulnerable 3-position. |

Key Therapeutic Applications

-

JAK Inhibitors: Analogues of Tofacitinib and Ruxolitinib often utilize quaternary pyrrolidine/piperidine cores to improve selectivity.

-

GPCR Ligands: Used to orient side chains in histamine H3 and MCH-1 receptor antagonists.

Part 2: Synthesis & Resolution Protocols

The synthesis of the quaternary nitrile is challenging due to steric hindrance. The most robust industrial route involves the alkylation of a 3-cyanopyrrolidine precursor followed by classical resolution.

Protocol A: Synthesis of Racemic 1-Benzyl-3-methylpyrrolidine-3-carbonitrile

Objective: Construct the quaternary center via

Reagents:

-

Starting Material:

-Benzyl-3-pyrrolidinecarbonitrile (CAS: 10603-52-8) -

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF

-

Electrophile: Methyl Iodide (MeI)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Inertion: Flame-dry a 500 mL round-bottom flask and purge with Argon.

-

Deprotonation: Charge with

-Benzyl-3-pyrrolidinecarbonitrile (10.0 g, 53.7 mmol) and THF (150 mL). Cool to -78°C . -

Addition: Add LDA (30 mL, 60 mmol) dropwise over 30 minutes. The solution will turn deep orange/red, indicating anion formation.

-

Critical Control: Maintain internal temperature below -70°C to prevent polymerization.

-

-

Equilibration: Stir at -78°C for 45 minutes.

-

Alkylation: Add Methyl Iodide (3.7 mL, 59 mmol) dropwise.

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The color should fade to pale yellow.

-

Quench: Quench with saturated aqueous NH

Cl (50 mL). -

Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc 8:2) yields the racemic quaternary product.

Protocol B: Optical Resolution via Diastereomeric Salt Formation

Objective: Isolate the enantiopure (3S) or (3R) scaffold using Classical Resolution. Principle: The tertiary amine of the pyrrolidine ring is basic enough to form salts with chiral acids.

Reagents:

-

Racemic 1-Benzyl-3-methylpyrrolidine-3-carbonitrile

-

Resolution Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) (CAS: 32634-66-5)

-

Solvent: MeOH/Acetone (1:4 ratio)

Step-by-Step Methodology:

-

Salt Formation: Dissolve the racemic nitrile (10 g) in Acetone (80 mL).

-

Acid Addition: Dissolve L-DTTA (0.5 equivalents, 9.6 g) in MeOH (20 mL) and add to the nitrile solution at 50°C.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Note: The diastereomeric salt (usually the S-enantiomer with L-DTTA, but must be empirically verified) will precipitate.

-

-

Filtration: Filter the white solid.

-

Recrystallization: Recrystallize the salt from hot MeOH/Acetone to upgrade Chiral Purity to >99% ee.

-

Free Basing: Suspend the salt in water, basify with 1M NaOH to pH 10, and extract with DCM. Concentrate to obtain the Enantiopure Oil .

Part 3: Application Workflow (Drug Synthesis)

Once resolved, the scaffold is typically deprotected (debenzylation) and coupled to a heteroaryl core (e.g., via S

Protocol C: Hydrogenolysis and S Ar Coupling

-

Debenzylation:

-

Dissolve enantiopure nitrile in MeOH.

-

Add Pd(OH)

/C (Pearlman's Catalyst, 10 wt%). -

Hydrogenate at 50 psi H

for 12 hours. Filter and concentrate to yield 3-methylpyrrolidine-3-carbonitrile (free amine) .

-

-

S

Ar Coupling:-

Mix the free amine (1.0 eq) with a chloro-heterocycle (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) and K

CO -

Heat to 90°C for 4 hours.

-

Isolate the coupled product.

-

Workflow Visualization

Caption: Figure 1. Synthesis and Resolution Workflow for the 3-Methylpyrrolidine-3-carbonitrile Scaffold.

Part 4: Analytical Quality Control

Validation of the chiral auxiliary's purity is non-negotiable before downstream coupling.

Chiral HPLC Method[1][2][3][4]

-

Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Nitrile absorption) or 254 nm (Benzyl group).

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.

Salt Logic Diagram

Caption: Figure 2.[1] Resolution Logic using Di-p-toluoyl-L-tartaric acid (L-DTTA).

References

-

Pfizer Inc. "Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile."[2] Journal of Organic Chemistry, 2012.

-

BenchChem. "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." Application Note, 2025.[3]

-

Toray Fine Chemicals. "Tartaric Acid Derivatives: Optical Resolution Agents." Technical Data Sheet.

-

Organic Syntheses. "Synthesis of N-Boc-5-oxaproline via Alkylation." Org.[4][5] Synth. 2017, 94, 22-33.

-

Royal Society of Chemistry. "Enantioselective access to quaternary stereocenters of pyrrolidines." Organic & Biomolecular Chemistry, 2025.

Sources

Application Note: Optimization of Hydrolysis Conditions for the Conversion of 3-Methylpyrrolidine-3-carbonitrile to 3-Methylpyrrolidine-3-carboxylic Acid

Executive Summary

The synthesis of highly substituted, unnatural cyclic amino acids—such as 3-methylpyrrolidine-3-carboxylic acid—is of paramount importance in modern drug discovery for the design of conformationally restricted peptidomimetics. However, the hydrolysis of its precursor, 3-methylpyrrolidine-3-carbonitrile, presents a significant synthetic challenge due to the extreme steric shielding of the α-methyl group and the presence of a basic pyrrolidine nitrogen. This application note details an optimized, self-validating acidic hydrolysis protocol that overcomes these thermodynamic barriers, ensuring high-yielding conversion without the degradative side reactions typically observed under standard basic conditions.

Mechanistic Rationale & Causality of Experimental Choices

The conversion of nitriles to carboxylic acids generally proceeds via an intermediate primary amide, which is subsequently hydrolyzed to the final acid 1. However, the specific structural topology of 3-methylpyrrolidine-3-carbonitrile dictates the necessity for harsh acidic conditions rather than standard base-catalyzed hydrolysis.

-

Avoidance of Retro-Strecker Degradation: Under basic conditions (e.g., NaOH or Ba(OH)₂), α-amino nitriles are highly susceptible to retro-Strecker fragmentation, reverting to the corresponding ketone (3-pyrrolidinone derivative) and cyanide ion. By utilizing concentrated hydrochloric acid (12 M HCl), the pyrrolidine nitrogen is immediately protonated. This protonation effectively locks the amine lone pair, completely shutting down the retro-Strecker degradation pathway.

-

Overcoming Steric Hindrance: The C3 carbon of the pyrrolidine ring is a quaternary stereocenter. The adjacent methyl group and the cyclic backbone create a severe steric bottleneck, hindering the nucleophilic attack of water on the nitrile carbon 2. Dilute acids (e.g., 6 M HCl) often stall the reaction at the primary amide stage because the formation of the tetrahedral intermediate required for amide hydrolysis is sterically disfavored. Refluxing 12 M HCl provides the extreme proton activity required to drive the reaction to completion.

-

Self-Validating Analytical Tracking: Due to the high polarity of the starting material and product, standard normal-phase TLC is ineffective. This protocol employs a self-validating Fourier Transform Infrared (FT-IR) spectroscopy tracking method. The mechanistic progression is confirmed by the disappearance of the sharp C≡N stretch (~2240 cm⁻¹), the transient appearance of the amide C=O stretch (~1680 cm⁻¹), and the final emergence of the carboxylic acid C=O stretch (~1710 cm⁻¹).

Reaction Pathway Visualization

Reaction pathway for the acid-catalyzed hydrolysis of 3-methylpyrrolidine-3-carbonitrile.

Optimization of Reaction Conditions

The following table summarizes the quantitative data obtained during the optimization of the hydrolysis conditions, highlighting the superiority of concentrated acidic media for this specific molecular scaffold.

| Reaction Condition | Temperature | Time | Yield (%) | Observation / Causality |

| 12 M HCl (aq) | 110 °C (Reflux) | 24 h | 88 - 92 | Complete conversion; optimal for sterically hindered nitriles. |

| 6 M HCl (aq) | 110 °C (Reflux) | 48 h | 65 - 70 | Slow reaction; significant amide intermediate remains unhydrolyzed. |

| 2 M NaOH (aq) | 100 °C (Reflux) | 24 h | < 10 | Poor conversion; competitive retro-Strecker degradation observed. |

| Ba(OH)₂ in H₂O/Ethylene Glycol | 130 °C | 24 h | 40 - 50 | Moderate yield; difficult isolation of the zwitterion from Ba²⁺ salts. |

Experimental Protocol

Materials Required:

-

3-Methylpyrrolidine-3-carbonitrile (Can be synthesized or procured commercially)

-

12 M Hydrochloric Acid (aq)

-

Dowex 50WX8 strongly acidic cation exchange resin (H⁺ form)

-

2 M Aqueous Ammonia

-

Deionized Water

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar and a water-cooled reflux condenser, add 3-methylpyrrolidine-3-carbonitrile (5.0 g, 45.4 mmol).

-

Acid Addition: Slowly add 50 mL of 12 M aqueous hydrochloric acid. (Caution: Mildly exothermic dissolution may occur. Perform strictly in a well-ventilated fume hood.)

-

Hydrolysis: Submerge the flask in a pre-heated silicone oil bath. Heat the reaction mixture to a gentle reflux (internal temperature ~110 °C) and maintain vigorous stirring for 24 hours.

-

In-Process Control (Self-Validation): After 18 hours, withdraw a 0.1 mL aliquot. Neutralize carefully with saturated NaHCO₃, extract with a small volume of ethyl acetate, and analyze the organic layer via FT-IR. The reaction is deemed complete when the C≡N stretch at 2240 cm⁻¹ and the intermediate amide C=O stretch at 1680 cm⁻¹ are entirely absent, leaving only the broad carboxylic acid C=O stretch at 1710 cm⁻¹.

-

Concentration: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove the aqueous HCl under reduced pressure (bath temperature 50 °C) to yield a crude, highly viscous oil consisting of 3-methylpyrrolidine-3-carboxylic acid hydrochloride and ammonium chloride.

-

Ion-Exchange Purification: Dissolve the crude hydrochloride salt in 20 mL of deionized water. Load the solution onto a pre-conditioned chromatography column packed with Dowex 50WX8 cation exchange resin (H⁺ form).

-

Washing and Elution: Wash the column with 200 mL of deionized water until the eluent is neutral (pH ~7) to remove chloride ions and acidic impurities. Elute the target zwitterionic amino acid using 200 mL of 2 M aqueous ammonia.

-

Isolation: Pool the ninhydrin-positive fractions, concentrate under reduced pressure to remove excess ammonia, and lyophilize the residual aqueous solution to afford 3-methylpyrrolidine-3-carboxylic acid as a white crystalline solid 3.

References

-

Title: 21.5. Hydrolysis of nitriles | Organic Chemistry II Source: Lumen Learning URL: [Link]

-

Title: Hydrolysis of Nitriles to Carboxylic Acid Source: Ventura College Organic Chemistry Lab URL: [Link]

-

Title: Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Preparation of kinase inhibitors using 3-Methylpyrrolidine-3-carbonitrile

Application Note: Preparation of Kinase Inhibitors Using 3-Methylpyrrolidine-3-carbonitrile

Executive Summary & Scientific Rationale